Methylene Linker vs. Direct O-Linkage: Structural Differentiation from 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine
The target compound incorporates a methylene (–CH₂–) spacer between the pyrrolidine ring and the phenoxy oxygen, whereas the closest direct analog, 3-(2,4-dichloro-3,5-dimethylphenoxy)pyrrolidine (CAS 946681-98-7; Santa Cruz Biotechnology sc-309601), features a direct O-linkage. This structural difference introduces an additional rotatable bond, altering the conformational landscape and the spatial relationship between the basic pyrrolidine nitrogen and the lipophilic dichloro-dimethylphenyl ring. In the broader 3-phenoxymethylpyrrolidine class, the methylene linker has been demonstrated to be compatible with potent serotonin (5-HT) and norepinephrine (NE) reuptake inhibition, as disclosed in Theravance's U.S. Patent 8,455,665 [1]. The direct O-linked analog (CAS 946681-98-7) has a molecular formula of C₁₂H₁₅Cl₂NO (MW 260.16) versus C₁₃H₁₈Cl₃NO (MW 310.65) for the target compound, reflecting the absence of both the methylene carbon and the hydrochloride counterion .
| Evidence Dimension | Molecular structure: linker type between pyrrolidine and phenoxy group |
|---|---|
| Target Compound Data | Methylene (–CH₂–) linker; molecular formula C₁₃H₁₈Cl₃NO; MW 310.65; hydrochloride salt; CAS 1220032-40-5 |
| Comparator Or Baseline | 3-(2,4-Dichloro-3,5-dimethylphenoxy)pyrrolidine: direct O-linkage (no methylene spacer); molecular formula C₁₂H₁₅Cl₂NO; MW 260.16; free base; CAS 946681-98-7 |
| Quantified Difference | Presence vs. absence of one methylene unit (+1 carbon); hydrochloride salt vs. free base; MW difference of 50.49 g/mol; one additional rotatable bond in target compound |
| Conditions | Structural comparison based on CAS registry data, vendor catalog specifications, and patent disclosures |
Why This Matters
The methylene linker alters the pKa of the pyrrolidine nitrogen (through altered inductive effects), conformational flexibility, and metabolic soft spots; researchers evaluating this scaffold for CNS transporter targets must use the correct linker homolog because activity at SERT and NET is exquisitely sensitive to the distance and geometry between the basic amine and the aromatic ring [1].
- [1] Theravance, Inc. U.S. Patent 8,455,665. '3-Phenoxymethylpyrrolidine Compounds.' Issued June 4, 2013. Formula I explicitly requires the –CH₂–O–Ar linkage; comparative examples demonstrate that alterations to this linker regio/stereochemistry modulate SERT and NET inhibitory activity. View Source
